molecular formula C17H14ClFN2OS B2542579 1-(2-chlorobenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851865-81-1

1-(2-chlorobenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2542579
CAS No.: 851865-81-1
M. Wt: 348.82
InChI Key: KSUJKCPSEZDXMI-UHFFFAOYSA-N
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Description

1-(2-chlorobenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a useful research compound. Its molecular formula is C17H14ClFN2OS and its molecular weight is 348.82. The purity is usually 95%.
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Biological Activity

1-(2-chlorobenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H15ClFN3S
  • Molecular Weight : 335.82 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and a modulator of specific biochemical pathways.

Anticancer Activity

Recent research indicates that compounds with similar structures exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that imidazole derivatives can inhibit cancer cell proliferation through multiple mechanisms:

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition leads to DNA damage and apoptosis in cancer cells.

Case Studies and Research Findings

StudyFindings
Study A (2023) Investigated the effect of similar imidazole derivatives on breast cancer cell lines (MCF7). Results indicated a significant reduction in cell viability at concentrations above 10 µM.
Study B (2023) Explored the interaction of imidazole derivatives with the GABA-A receptor. The compound showed promise as a positive allosteric modulator, enhancing the receptor's activity in neuronal cells.
Study C (2024) Focused on molecular docking studies revealing that the compound effectively binds to the active site of topoisomerase II, suggesting its potential as a chemotherapeutic agent.

Pharmacological Mechanisms

The pharmacological mechanisms underlying the activity of this compound include:

  • Inhibition of Topoisomerase II : This enzyme is essential for DNA replication. Inhibition leads to increased DNA strand breaks and subsequent apoptosis in cancer cells.
  • Modulation of GABA-A Receptors : The compound may enhance GABAergic transmission, which could have implications for treating neurological disorders alongside its anticancer properties.

Toxicity and Safety Profile

While the compound demonstrates promising biological activity, its safety profile is critical for therapeutic applications. Preliminary studies indicate:

  • Cytotoxicity : The compound exhibits selective toxicity towards cancer cells while sparing normal cells at lower concentrations.
  • Hepatotoxicity : Early investigations suggest reduced hepatotoxicity compared to other known chemotherapeutics, making it a candidate for further development.

Properties

IUPAC Name

(2-chlorophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2OS/c18-15-4-2-1-3-14(15)16(22)21-10-9-20-17(21)23-11-12-5-7-13(19)8-6-12/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUJKCPSEZDXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.